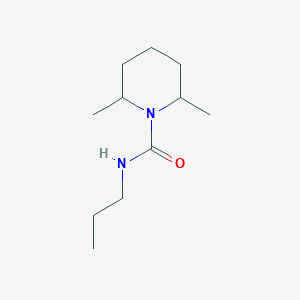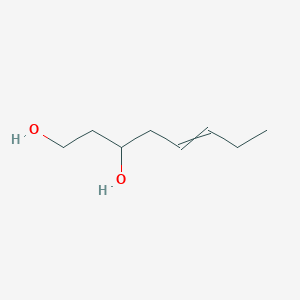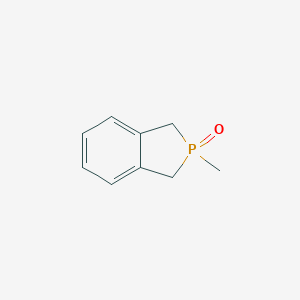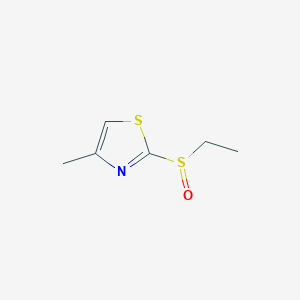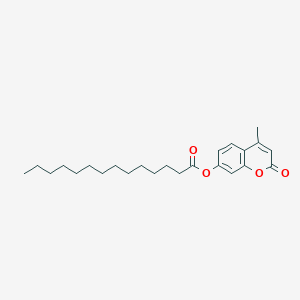
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 10-methyl-9,10-dihydroacridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate typically involves the reaction of 10-methyl-9,10-dihydroacridine with dimethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: It can be reduced to yield dihydroacridine derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese porphyrins and dioxygen under visible light irradiation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: 10-methyl-9,10-dihydroacridone.
Reduction: 10-methyl-9,10-dihydroacridine derivatives.
Substitution: Various substituted phosphonate esters.
Wissenschaftliche Forschungsanwendungen
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate-containing compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or enzyme active sites, leading to inhibition or modulation of enzymatic activity. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in photochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound used as a flame retardant and in chemical synthesis.
9,10-Dihydroacridine derivatives: Compounds with similar acridine moieties but different functional groups.
Uniqueness
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate is unique due to its combination of a phosphonate group with a 10-methyl-9,10-dihydroacridine moiety. This structure imparts distinct chemical and photophysical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
65674-22-8 |
|---|---|
Molekularformel |
C16H18NO3P |
Molekulargewicht |
303.29 g/mol |
IUPAC-Name |
9-dimethoxyphosphoryl-10-methyl-9H-acridine |
InChI |
InChI=1S/C16H18NO3P/c1-17-14-10-6-4-8-12(14)16(21(18,19-2)20-3)13-9-5-7-11-15(13)17/h4-11,16H,1-3H3 |
InChI-Schlüssel |
UHOFPGFXDRRKOK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)





